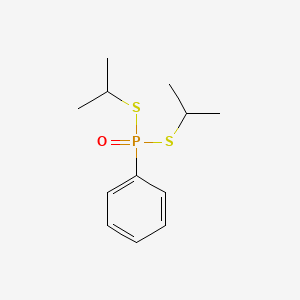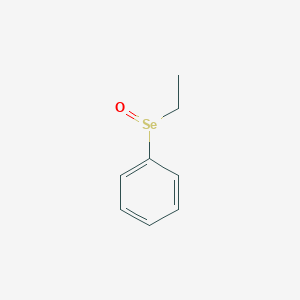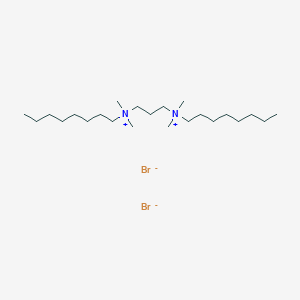![molecular formula C14H14BrNTe B14470782 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-51-9](/img/structure/B14470782.png)
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14BrNTe It is characterized by the presence of a tellurium atom bonded to a bromophenyl group and a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of the carbon-tellurium bond . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or ethanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This includes the use of advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents may also be optimized for cost-effectiveness and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted phenyl tellurium compounds.
Applications De Recherche Scientifique
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to effects such as inhibition of enzyme activity or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
Uniqueness
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents on the phenyl ring, potentially leading to different chemical and biological properties .
Propriétés
Numéro CAS |
65688-51-9 |
|---|---|
Formule moléculaire |
C14H14BrNTe |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
4-(3-bromophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
Clé InChI |
DQYSYDLZNRGLLF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


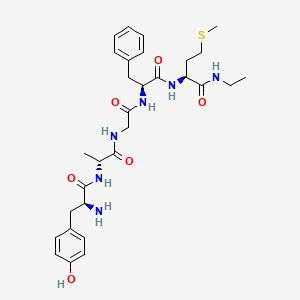
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
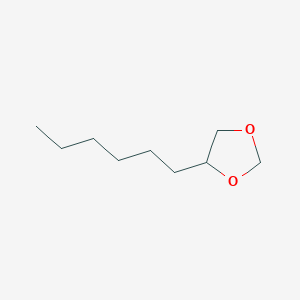
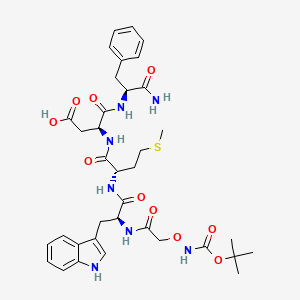

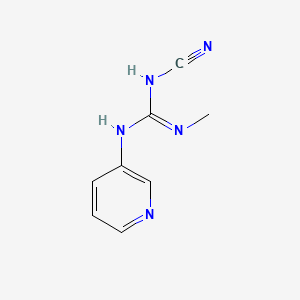
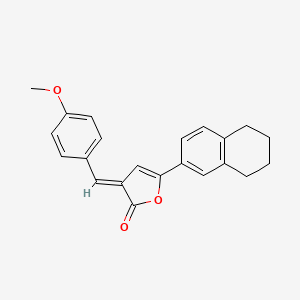
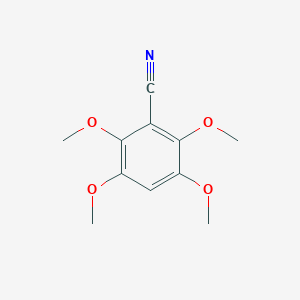

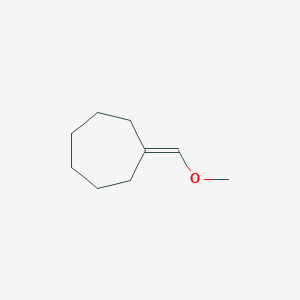
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
